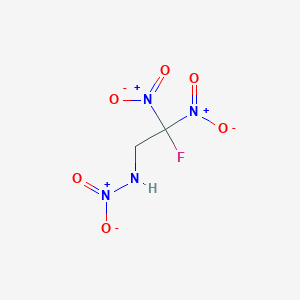

N-(2-Fluoro-2,2-dinitroethyl)nitramide

Description

Research Context and Significance of Fluoronitramide Chemistry

The study of fluoronitramide chemistry is a specialized area within the broader field of energetic materials. The introduction of fluorine into organic compounds, particularly those with a high nitrogen and oxygen content, can significantly alter their physicochemical properties. Fluorine is the most electronegative element, and its presence in a molecule can lead to increased density, enhanced thermal stability, and modified energetic performance compared to non-fluorinated analogues. energetic-materials.org.cn

Research in this area focuses on synthesizing and characterizing novel fluorinated nitramines to understand the structure-property relationships that govern their behavior. researchgate.net The primary goal is to develop compounds with a favorable balance of high energy output and low sensitivity to external stimuli such as impact and friction. nih.gov The fluorodinitromethyl group, in particular, is a key "energetic group" or "explosophore" that researchers have incorporated into various molecular backbones to enhance the performance of energetic materials. nih.gov The study of compounds like N-(2-Fluoro-2,2-dinitroethyl)nitramide serves as a model for understanding the fundamental chemistry of these complex molecules and their potential utility in advanced applications. smolecule.com

Historical Overview of Nitramide (B1216842) Derivatives in Academic Literature

The academic exploration of nitramide derivatives is deeply rooted in the history of energetic materials research. Nitramines, characterized by the R-N-NO2 functional group, have been a cornerstone of explosives chemistry for over a century. Seminal cyclic nitramines such as RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylenetetranitramine) were synthesized in the late 19th and early 20th centuries and have since become benchmark materials in military and industrial applications.

Early academic literature focused on the synthesis, purification, and fundamental characterization of these compounds. Over time, research efforts expanded to include detailed investigations into their decomposition mechanisms, detonation properties, and the development of safer and more efficient manufacturing processes. The mid-20th century saw a surge in the study of nitramine derivatives, driven by the need for high-performance propellants and explosives.

In recent decades, academic research has shifted towards the design and synthesis of novel nitramine structures with tailored properties. This includes the development of linear, cyclic, and caged nitramines, as well as the incorporation of various functional groups to fine-tune their energetic characteristics and sensitivity. researchgate.net The introduction of fluorine into nitramine structures represents a more recent and significant advancement in this historical progression, opening new avenues for the development of next-generation energetic materials.

Detailed Research Findings

While specific experimental data for this compound is not widely available in open literature, general synthesis strategies for analogous compounds have been described. The synthesis of fluoronitro compounds typically involves multi-step processes. A common approach begins with a fluorinated precursor, such as 2-fluoro-2,2-dinitroethanol, which then undergoes a series of reactions to introduce the nitramide functionality. energetic-materials.org.cn This often involves the formation of a dinitroethyl intermediate, followed by reaction with a suitable nitrogen source under carefully controlled conditions to yield the final nitramide product. energetic-materials.org.cn Purification is typically achieved through techniques like recrystallization or chromatography. energetic-materials.org.cn

The characterization of such compounds involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is crucial for elucidating the molecular structure. nih.gov Infrared (IR) spectroscopy helps to identify the characteristic functional groups present in the molecule. Elemental analysis provides the empirical formula, confirming the compound's composition. nih.gov For energetic materials, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine thermal stability and decomposition behavior. researchgate.net

Physicochemical Properties

| Property | Value |

| Molecular Formula | C2H3FN4O6 |

| Molecular Weight | 198.07 g/mol |

| Appearance | Likely a solid at room temperature |

| Density | Expected to be high due to the presence of nitro groups and fluorine |

| Melting Point | Not reported |

| Decomposition Temperature | Not reported |

Structure

3D Structure

Properties

CAS No. |

62921-03-3 |

|---|---|

Molecular Formula |

C2H3FN4O6 |

Molecular Weight |

198.07 g/mol |

IUPAC Name |

N-(2-fluoro-2,2-dinitroethyl)nitramide |

InChI |

InChI=1S/C2H3FN4O6/c3-2(5(8)9,6(10)11)1-4-7(12)13/h4H,1H2 |

InChI Key |

UGTUKHBWUIKLNU-UHFFFAOYSA-N |

Canonical SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])F)N[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Fluoro 2,2 Dinitroethyl Nitramide

Classical and Contemporary Approaches to Nitramide (B1216842) Synthesis

The broader family of nitramides, to which N-(2-Fluoro-2,2-dinitroethyl)nitramide belongs, can be synthesized through several established routes. These methods provide the foundational chemical knowledge necessary for approaching the synthesis of more complex derivatives.

Hydrolysis-Based Routes from Related Precursors

Historically, the synthesis of the parent compound, nitramide (H₂NNO₂), has been accomplished through the hydrolysis of various precursors. One notable method involves the hydrolysis of N,N'-dinitrourea. researchgate.net This process offers a pathway to the nitramide functional group from a readily available starting material. Another classical approach is the hydrolysis of potassium nitrocarbamate, which also yields the nitramide moiety. These hydrolysis-based routes are fundamental in the historical context of nitramide synthesis.

Nitrolysis Reactions

Nitrolysis, a reaction involving the cleavage of a chemical bond with the concurrent introduction of a nitro group, is another significant method in the synthesis of nitramides. A prominent example is the nitrolysis of hexamethylenetetramine to produce cyclotrimethylenetrinitramine (RDX), a well-known energetic material. While not a direct route to this compound, this methodology underscores the utility of nitrolysis in forming C-N-NO₂ linkages characteristic of many energetic compounds.

Specific Synthetic Routes for this compound

The synthesis of the title compound necessitates the specific combination of the 2-fluoro-2,2-dinitroethyl group with a nitramide functionality. This is typically achieved through two primary strategies: the N-nitration of a pre-formed amine or the construction of the carbon-nitrogen bond via nucleophilic substitution.

N-Nitration Reactions of Precursor Amines

A direct and common method for the synthesis of nitramines is the N-nitration of a corresponding secondary amine precursor. In the context of this compound, this would involve the nitration of N-(2-fluoro-2,2-dinitroethyl)amine. A widely used nitrating agent for such transformations is a mixture of 100% nitric acid and acetic anhydride (B1165640). nih.gov This combination generates acetyl nitrate (B79036) in situ, which acts as the effective nitrating species. The reaction is typically carried out at low temperatures to control the exothermicity and prevent side reactions. The successful synthesis of a related compound, N⁵‐(2‐fluoro‐2,2‐dinitroethyl)‐N¹‐methyl‐1H‐tetrazole‐5‐amine and its subsequent nitration to the corresponding nitramide, demonstrates the viability of this approach for introducing a nitro group onto a nitrogen atom already bearing a 2-fluoro-2,2-dinitroethyl substituent. researchgate.net

Table 1: Representative N-Nitration Reaction Conditions

| Precursor Amine | Nitrating Agent | Solvent | Temperature (°C) |

|---|---|---|---|

| N-(2-fluoro-2,2-dinitroethyl)amine (hypothetical) | 100% HNO₃ / Ac₂O | Acetic Anhydride | -15 to 0 |

Note: The conditions for the hypothetical precursor are based on general procedures for secondary amine nitration.

Nucleophilic Substitution Reactions Involving Fluorodinitroethyl Moieties

An alternative synthetic strategy involves the formation of the carbon-nitrogen bond through a nucleophilic substitution reaction. This approach would typically utilize a suitable electrophile containing the 2-fluoro-2,2-dinitroethyl group and a nucleophilic nitramide salt. For instance, a compound such as 2-fluoro-2,2-dinitroethyl tosylate or a similar derivative with a good leaving group could be reacted with the salt of nitramide (e.g., sodium or potassium nitramide). The synthesis of various energetic materials containing the fluorodinitroethyl group often relies on such nucleophilic substitution pathways. acs.orgdocumentsdelivered.com

Table 2: General Scheme for Nucleophilic Substitution Route

| Electrophile | Nucleophile | Product |

|---|

LG denotes a leaving group; M⁺ represents a metal cation.

Application of Advanced Reagents in Synthesis

The synthesis of energetic materials, including nitramides, often benefits from the use of advanced reagents that can offer improved yields, selectivity, or safety profiles. In the context of nitramide synthesis, reagents such as nitryl fluoride (B91410) (FNO₂) have been shown to react with primary and secondary amines to produce N-substituted nitramides. google.com While its specific application in the synthesis of this compound is not explicitly detailed in readily available literature, its potential as a powerful and direct N-nitrating agent is noteworthy.

Furthermore, in the realm of nucleophilic substitution reactions, the use of phase-transfer catalysts could facilitate the reaction between an organic-soluble fluorodinitroethyl electrophile and an aqueous-soluble nitramide salt. This technique can enhance reaction rates and yields by transporting the nucleophile into the organic phase where the reaction occurs.

Utilization of Dinitrogen Pentoxide in Nitramine Formation

Dinitrogen pentoxide (N₂O₅) is a potent nitrating agent that has garnered significant interest for its application in the synthesis of energetic materials due to the cleanliness of its nitration reactions. epa.gov It offers a pathway to nitramines from the corresponding secondary amines. In the context of this compound synthesis, the precursor would be N-(2-Fluoro-2,2-dinitroethyl)amine.

The reaction mechanism involves the electrophilic attack of the nitronium ion (NO₂⁺), which is present in dinitrogen pentoxide, on the lone pair of electrons of the secondary amine nitrogen. Dinitrogen pentoxide can be viewed as the anhydride of nitric acid and is a source of the nitronium ion. wikipedia.orgturito.com The general reaction can be represented as:

R₂NH + N₂O₅ → R₂N-NO₂ + HNO₃

For the synthesis of this compound, the specific reaction would be:

(O₂N)₂FC-CH₂-NH₂ + N₂O₅ → (O₂N)₂FC-CH₂-NH-NO₂ + HNO₃

The use of dinitrogen pentoxide in organic solvents provides a method for clean nitrations, which can be advantageous in producing high-purity products. researchgate.net Synthetic studies have demonstrated the utility of N₂O₅ for the preparation of various nitramines. dtic.mil The choice of solvent is crucial and can influence the reaction mechanism, which may proceed via a free radical or ionic pathway. dtic.mil Research into N₂O₅-based nitrations has covered its use in synthesizing di-/polynitrate esters and nitramine-nitrates. researchgate.net

Table 1: Potential Reaction Parameters for N₂O₅ Nitration

| Parameter | Condition | Rationale |

| Solvent | Aprotic, inert (e.g., chloroform, dichloromethane) | To avoid side reactions with the solvent and to solubilize the reactants. |

| Temperature | Low (e.g., -20 °C to 0 °C) | To control the exothermicity of the reaction and minimize decomposition of the product and reagent. |

| Stoichiometry | Slight excess of N₂O₅ | To ensure complete conversion of the starting amine. |

| Reaction Time | Monitored by TLC or other analytical methods | To determine the point of maximum yield and prevent over-reaction or degradation. |

Exploration of Nitronium Tetrafluoroborate (B81430) in Synthetic Pathways

Nitronium tetrafluoroborate (NO₂BF₄) is another powerful nitrating agent that can be employed for the synthesis of nitramines. orgsyn.org It is a stable salt that serves as a potent source of the electrophilic nitronium ion (NO₂⁺). wikipedia.org The use of nitronium salts like NO₂BF₄ is particularly effective for nitrating deactivated substrates. dtic.mil

The synthesis of this compound using nitronium tetrafluoroborate would proceed via the direct nitration of the precursor amine. The reaction is typically carried out in an aprotic organic solvent.

(O₂N)₂FC-CH₂-NH₂ + NO₂BF₄ → (O₂N)₂FC-CH₂-NH-NO₂ + HBF₄

Nitronium tetrafluoroborate has been successfully used for the nitration of a wide range of compounds, including amines, under anhydrous conditions, which is beneficial for substrates that are sensitive to hydrolysis. dtic.milgoogle.com The ease of handling and commercial availability of nitronium salts make them attractive reagents in synthetic energetic materials chemistry. core.ac.uk

Table 2: Comparison of Nitrating Agents for Nitramine Synthesis

| Nitrating Agent | Advantages | Disadvantages |

| Dinitrogen Pentoxide (N₂O₅) | - Clean reactions - High reactivity | - Unstable, requires careful handling - Can be hazardous |

| Nitronium Tetrafluoroborate (NO₂BF₄) | - Thermally stable salt - High reactivity - Commercially available | - Can be expensive - Byproduct (HBF₄) needs to be neutralized |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of synthesizing energetic materials like this compound to ensure high yield, purity, and safety of the process. Key parameters that are typically optimized include temperature, reaction time, stoichiometry of reactants, and the choice of solvent.

The nitration of secondary amines can be influenced by their basicity; amines with lower basicity (less proton-attracting ability) are generally easier to nitrate. researchgate.net The presence of electron-withdrawing groups in the precursor amine, such as the fluoro and dinitro groups in N-(2-Fluoro-2,2-dinitroethyl)amine, would decrease its basicity, potentially facilitating the nitration.

Side reactions such as nitrosation can occur, especially when using nitrating agents that may contain or generate nitrous acid. researchgate.net The choice of a pure nitrating agent and careful control of reaction conditions can minimize the formation of such byproducts. For instance, the use of purified dinitrogen pentoxide can lead to cleaner reactions. researchgate.net

Experimental design methodologies, such as Design of Experiments (DoE), can be employed to systematically study the effects of various parameters on the reaction outcome and to identify the optimal conditions for maximizing the yield and selectivity towards the desired nitramine product.

Considerations for Sustainable Synthetic Pathways

The synthesis of energetic materials traditionally involves the use of hazardous reagents and produces significant amounts of toxic waste. serdp-estcp.mildtic.mil There is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods.

The use of dinitrogen pentoxide is often highlighted in the context of "clean nitrations" because it can be used in stoichiometric amounts, reducing the acidic waste typically associated with mixed acid (HNO₃/H₂SO₄) nitrations. epa.govnih.gov Furthermore, developing processes for the scale-up of N₂O₅ production is an area of active research. researchgate.net

Another promising avenue for sustainable synthesis is the exploration of biocatalytic methods. Research into "nitration enzymes" aims to harness the power of biological systems to perform nitration reactions under mild conditions, without the need for harsh acids or heavy metal catalysts. serdp-estcp.mildtic.mildtic.mil While the direct application to this compound is not yet reported, the development of a biocatalytic toolkit for nitration could revolutionize the production of energetic materials in the future. acs.org These enzymatic approaches focus on various strategies, including the oxidation of amine precursors and direct oxidative or non-oxidative nitration methods. acs.org

Structural Elucidation and Advanced Characterization of N 2 Fluoro 2,2 Dinitroethyl Nitramide

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the molecular-level investigation of N-(2-Fluoro-2,2-dinitroethyl)nitramide. The application of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR, complemented by the analysis of spin-spin coupling constants, affords a comprehensive map of the compound's structural framework.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Nitro, Nitramide (B1216842), Fluoro)

Detailed experimental IR absorption data for this compound, which would allow for the identification of its key functional groups, is not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Specific high-resolution mass spectrometry data to confirm the exact molecular formula of this compound could not be found in the available resources.

Solid-State Structure Determination via X-ray Crystallography

A crystallographic report detailing the solid-state structure of this compound is not present in the surveyed scientific literature.

Single Crystal X-ray Diffraction (SCXRD) Analysis for Molecular Geometry

Experimental data from single-crystal X-ray diffraction, including bond lengths and angles for this compound, is not available.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Without crystallographic data, an analysis of the crystal packing and intermolecular interactions for this compound cannot be performed.

Analysis of Torsion Angles and Molecular Conformations in the Crystalline State

Information on the torsion angles and the molecular conformation of this compound in its crystalline state is not available.

Elemental Analysis for Empirical Formula Verification

The experimental results from the elemental analysis of this compound are not reported in the accessible literature.

Computational and Theoretical Investigations of N 2 Fluoro 2,2 Dinitroethyl Nitramide

Quantum Chemical Calculations of Electronic Structure and Energetic Characteristics

Quantum chemical calculations are a cornerstone in the modern research of energetic materials. These methods allow for the detailed examination of molecular properties at the atomic level, providing a fundamental understanding of the relationship between a molecule's structure and its energetic performance.

Density Functional Theory (DFT) Approaches for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a standard and reliable method for investigating the properties of energetic compounds. DFT is used to determine the most stable molecular conformation of N-(2-Fluoro-2,2-dinitroethyl)nitramide through geometry optimization. This process computationally finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.

These optimized geometric parameters are fundamental in understanding the molecule's stability and reactivity. Furthermore, DFT calculations are employed to determine various electronic properties, such as the molecular electrostatic potential surface, which helps identify reactive sites on the molecule.

Ab Initio Methods and Basis Set Selection (e.g., B3LYP, cc-pVTZ)

For high-accuracy calculations, specific ab initio methods and basis sets are selected. The B3LYP hybrid functional is a widely used DFT method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This method has been shown to provide a good balance between computational cost and accuracy for energetic materials.

The choice of basis set is also critical for obtaining reliable results. The correlation-consistent basis set, cc-pVTZ (correlation-consistent polarized Valence Triple Zeta), is frequently chosen for these types of calculations. It provides a flexible and robust description of the electron distribution within the molecule, which is essential for accurately predicting its energetic and electronic properties. The combination of B3LYP with the cc-pVTZ basis set is a common and well-validated approach for studying nitrogen- and fluorine-rich energetic compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) as a Stability Indicator

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—play a crucial role in determining a molecule's kinetic stability and chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

A larger HOMO-LUMO gap generally signifies higher kinetic stability and lower chemical reactivity. This is because more energy is required to excite an electron from the HOMO to the LUMO, which is the initial step in many chemical reactions. For energetic materials, a larger gap is often associated with lower sensitivity to stimuli such as impact or friction. Theoretical calculations of the HOMO-LUMO gap for this compound are therefore essential for predicting its stability.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific energy values from computational studies on this compound are not publicly available in the cited literature.

Theoretical Prediction of Thermochemical Parameters

Beyond electronic structure, theoretical methods are invaluable for predicting the thermochemical properties that define an energetic material's performance. These calculations provide estimates of key parameters that would otherwise require hazardous and complex experimental determination.

Calculation of Enthalpies of Formation

The enthalpy of formation (ΔHf) is a fundamental thermochemical property that represents the energy change when a compound is formed from its constituent elements in their standard states. For an energetic material, a higher positive enthalpy of formation indicates a greater amount of chemical energy stored within the molecule, which can be released during decomposition.

Theoretical calculations, often using isodesmic reactions, can predict the gas-phase and solid-phase enthalpies of formation. These calculations involve balancing a hypothetical reaction where the number and types of bonds are conserved, which helps to reduce systematic errors in the computational methods. A high positive enthalpy of formation is a primary indicator of a high-performance energetic material.

Estimation of Detonation Properties (e.g., Detonation Velocity, Detonation Pressure)

The performance of an explosive is characterized by its detonation properties, primarily detonation velocity (D) and detonation pressure (P). Detonation velocity is the speed at which the detonation wave travels through the explosive, while detonation pressure is the pressure at the front of this wave. Higher values for both D and P are indicative of a more powerful explosive.

These properties can be estimated theoretically using empirical and semi-empirical formulas, such as the Kamlet-Jacobs equations. These equations utilize the calculated density (ρ) and enthalpy of formation (or heat of detonation, Q) of the compound. The density is often derived from the optimized molecular volume obtained from quantum chemical calculations. These theoretical predictions are crucial for the initial screening and evaluation of new energetic molecules like this compound.

Table 2: Predicted Energetic and Detonation Properties

| Property | Predicted Value | Unit |

|---|---|---|

| Enthalpy of Formation (ΔHf) | Data not available | kJ/mol |

| Density (ρ) | Data not available | g/cm³ |

| Detonation Velocity (D) | Data not available | km/s |

| Detonation Pressure (P) | Data not available | GPa |

Note: Specific predicted values from computational studies on this compound are not publicly available in the cited literature.

Studies on Chemical Stability and Reactivity Using Computational Metrics

Computational metrics derived from quantum chemical calculations offer profound insights into the intrinsic stability and reactivity of energetic molecules. These parameters help in the rational design and screening of new high-energy-density materials with desirable properties.

Chemical hardness (η) and its inverse, softness (S), are fundamental concepts in density functional theory (DFT) that are used to describe the resistance of a molecule to change its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. These parameters are often calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Compound | Binding Energy per Atom (eV) | HOMO-LUMO Gap (eV) | Hardness (eV) | Softness (eV) |

|---|---|---|---|---|

| N-(trifluoromethyl)-N-(2,4,6-trinitrophenyl)nitramine | 5.07 | 3.35 | 1.67 | 0.30 |

| N-(2-nitroethyl)-N-(2,4,6-trinitrophenyl)nitramine | 5.19 | 4.33 | 2.17 | 0.23 |

| N-(2,2-dinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine | 5.19 | 4.62 | 2.31 | 0.22 |

| N-(2-fluoro-2,2-dinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine | 5.08 | 4.72 | 2.36 | 0.21 |

Data adapted from a computational study on trinitrophenyl-substituted nitramines. vu.lt

The data for the analogous fluoro-containing compound shows a relatively high hardness value, suggesting good chemical stability. This is a desirable characteristic for energetic materials, as it implies a lower sensitivity to accidental detonation. The introduction of fluorine and additional nitro groups generally influences the electronic structure, which in turn affects the chemical hardness and stability. vu.ltresearchgate.net

The bond dissociation energy (BDE) is a critical parameter for assessing the thermal stability of energetic materials. It represents the energy required to break a specific bond homolytically. In nitramines, the N-NO2 bond is often the "trigger bond," meaning its cleavage is typically the initial and rate-determining step in the decomposition process. A higher BDE for this bond usually correlates with greater thermal stability. diva-portal.org

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

|---|---|

| CH3-NO2 | 247 |

| C2H5-NO2 | 259 |

General BDE values for C-NO2 bonds in related compounds. ucsb.edu

The computational assessment of the N-NO2 BDE in this compound would be a crucial step in fully characterizing its thermal stability profile and predicting its behavior as an energetic material.

Molecular Dynamics Simulations for Understanding Condensed Phase Behavior and Thermal Properties

While quantum chemical calculations provide insights into the properties of individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of materials in the condensed phase (solid or liquid). MD simulations model the interactions between a large number of molecules over time, offering a window into the bulk properties and thermal behavior of energetic materials. mdpi.comnih.gov

For a compound like this compound, MD simulations can be used to predict several important characteristics:

Crystal Packing and Density: MD simulations can help determine the most stable crystal structure and predict the theoretical maximum density, a key factor in the performance of an explosive.

Thermal Decomposition Mechanisms: By simulating the system at elevated temperatures, researchers can observe the initial steps of decomposition in the condensed phase, including the role of intermolecular interactions. nih.gov

Mechanical Properties: MD simulations can be used to calculate mechanical properties such as bulk modulus and shear modulus, which are important for understanding the material's response to shock and impact.

Interactions with Other Materials: In practical applications, energetic materials are often part of formulations. MD simulations can model the interactions between this compound and other components, such as binders or other explosives. mdpi.comresearchgate.net

While specific MD simulation studies on this compound have not been identified in the surveyed literature, the methodology is well-established for other energetic materials. nih.gov Such simulations would be instrumental in bridging the gap between molecular properties and the macroscopic behavior of this promising energetic compound.

In-depth Analysis of this compound Reveals Limited Publicly Available Data

The intended investigation was structured to explore the compound's chemical reactivity, including its decomposition mechanisms under various conditions, its hydrolysis pathways in acidic and basic media, and its potential for oxidation and reduction reactions. Furthermore, a detailed examination of its thermal stability and decomposition kinetics, including mechanistic studies of thermal fragmentation and kinetic analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data, was planned.

However, the search for this specific information yielded limited results. While the broader classes of nitramines and energetic materials containing fluorodinitroethyl groups are discussed in the literature, detailed studies on this compound itself are not readily accessible. For instance, a computational study was identified that investigated a related but more complex molecule, N-(2-fluoro-2,2-dinitroethyl)-N-(2,4,6-trinitrophenyl)nitramide, but this does not provide direct data for the target compound.

General information on the decomposition of nitramines suggests that the initial step often involves the cleavage of the N-NO2 bond. Similarly, studies on the hydrolysis of other nitramines provide some context, but the specific influence of the 2-fluoro-2,2-dinitroethyl group on these reaction pathways for the target compound has not been documented. Crucially, no specific experimental data, such as TGA or DSC thermograms, or kinetic parameters derived from such analyses for this compound, could be located.

Due to the lack of specific, verifiable data, a thorough and scientifically accurate article detailing the chemical reactivity, stability, and decomposition pathways of this compound cannot be generated at this time. Further experimental and computational research on this specific compound is required to provide the necessary information for such an analysis.

Chemical Reactivity, Stability, and Decomposition Pathways of N 2 Fluoro 2,2 Dinitroethyl Nitramide

Thermal Stability and Decomposition Kinetics

Role of Intramolecular Interactions in Thermal Stability

The thermal stability of N-(2-Fluoro-2,2-dinitroethyl)nitramide is influenced by a network of intramolecular interactions. Although direct studies on this specific molecule are limited, analysis of its structural components allows for well-founded inferences based on research of similar compounds. The key interactions at play are likely weak hydrogen bonds and electrostatic forces between the molecule's functional groups.

The nitramide (B1216842) group (-NH-NO₂) features a hydrogen atom capable of acting as a hydrogen bond donor. This proton can form weak intramolecular hydrogen bonds with the electronegative oxygen atoms of the adjacent nitro groups (NO₂) or the fluorine (F) atom. rsc.org Such interactions, while individually weak, can collectively lock the molecule into a more stable conformation. This conformational rigidity can increase the energy required to reach the transition state for decomposition, thereby enhancing thermal stability.

| Interaction Type | Atoms Involved | Potential Effect on Stability | Supporting Principle Source |

|---|---|---|---|

| Hydrogen Bond | N-H --- O=N | Increases conformational rigidity, potentially raising the activation energy for decomposition. | rsc.org |

| Hydrogen Bond | N-H --- F-C | Contributes to a more stable molecular conformation. | rsc.org |

| Electrostatic Attraction | Partial positive charge on H (of N-H) and partial negative charges on O (of NO₂) | Influences molecular geometry and can affect the lability of other bonds. | nih.gov |

Influence of Fluorine and Nitro Groups on Compound Stability

The stability of this compound is a direct consequence of the competing effects of its fluorine and multiple nitro functional groups.

| Bond | Average Bond Energy (kJ/mol) | Significance | Source |

|---|---|---|---|

| C-F | ~485 | High energy contributes to overall molecular thermal stability. | researchgate.net |

| C-H | ~413 | Substitution of C-H with the stronger C-F bond enhances stability. | researchgate.net |

| N-N (in nitramines) | Variable, often the weakest bond | Typically the trigger bond for thermal decomposition. | researchgate.neticm.edu.pl |

Nitro Groups: The three nitro groups (NO₂) are responsible for the compound's high energy density. However, they also introduce inherent instability. The N-NO₂ bond in the nitramide moiety is typically the weakest link in this class of compounds and serves as the initiation point for thermal decomposition. icm.edu.pl The decomposition of nitramines is often dictated by the energy required to break this N-N bond. researchgate.net

The geminal dinitro group [-C(NO₂)₂-] and the nitramide group create a highly electron-deficient molecule. This extensive nitration destabilizes the molecule by introducing multiple weak N-O and N-N bonds. spectroscopyonline.com The electronic structure is significantly altered by these groups, making the molecule susceptible to decomposition upon receiving sufficient energy (e.g., heat or shock). spectroscopyonline.com Therefore, while the fluorine atom imparts a degree of thermal stability, the high concentration of nitro groups ensures the compound's energetic nature and ultimately governs its decomposition pathway, which is initiated by the cleavage of the nitramide N-N bond.

Synthesis and Characterization of N 2 Fluoro 2,2 Dinitroethyl Nitramide Derivatives and Analogues

Design Principles for New Energetic Materials Incorporating the N-(2-Fluoro-2,2-dinitroethyl)nitramide Moiety

The design of new energetic materials is a meticulous process that balances the need for high energy output with stability and safety. The this compound group is a valuable building block in this endeavor due to its high density and energy content.

Introduction into Nitrogen-Rich Heterocyclic Systems (e.g., Tetrazoles, Pyrazoles, Furazans, Tetrazines, Azoles)

A primary strategy in the design of high-performance energetic materials is the incorporation of the this compound moiety into nitrogen-rich heterocyclic systems. These heterocycles, such as tetrazoles, pyrazoles, furazans, and tetrazines, are known for their high heats of formation and the generation of a large volume of nitrogen gas upon decomposition, which contributes to their energetic output.

For instance, N⁵‐(2‐fluoro‐2,2‐dinitroethyl)‐N¹‐methyl‐1H‐tetrazole‐5‐amine and its corresponding nitramide (B1216842) have been synthesized, demonstrating a strategic approach based on the functionalization of the amino group in 5-amino-1H-tetrazole. rsc.org This method highlights the versatility of using functionalized heterocycles as platforms for introducing the fluorodinitroethyl group. The resulting compounds exhibit desirable thermal stability and detonation performance. rsc.org

A general and efficient two-step protocol has been developed for the synthesis of N-(2-fluoro-2,2-dinitroethyl) derivatives of various azoles, including imidazoles, pyrazoles, triazoles, and tetrazoles. frontiersin.org This method involves the Michael addition of NH-azoles to 1,1-dinitroethene, followed by fluorination, providing a straightforward route to a diverse range of energetic compounds. frontiersin.org The incorporation of the fluorodinitroethyl group into these nitrogen-rich rings is a key design principle for creating novel energetic materials with tailored properties.

Combination with Other Energetic Substituents (e.g., Trinitroethyl, Dinitromethyl, Trinitrophenyl)

To further enhance the energetic properties of molecules containing the this compound moiety, a common design principle is to combine it with other well-known energetic substituents. These include the trinitroethyl, dinitromethyl, and trinitrophenyl groups, which are potent explosophores.

Computational studies have been conducted on compounds such as N-(2-fluoro-2,2-dinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine. rsc.org These theoretical investigations help in predicting the stability and performance of such molecules, guiding synthetic efforts towards the most promising candidates. The combination of the fluorodinitroethyl and trinitrophenyl groups in a single molecule is anticipated to result in a material with very high energy density.

The synthesis of (2-Fluoro-2,2-dinitroethyl)-2,2,2-trinitroethylnitramine is another example of this design strategy. energetic-materials.org.cn This molecule combines two powerful energetic groups, the fluorodinitroethyl and the trinitroethyl moieties, on a nitramine backbone. Such combinations are designed to maximize the oxygen balance and energy output of the resulting compound.

Synthetic Strategies for Fluorodinitroethyl Nitramide Derivatives

The synthesis of this compound derivatives often involves sophisticated and multi-step procedures to construct these complex molecules safely and efficiently.

Multi-Step Synthetic Sequences and Functional Group Transformations

The synthesis of these energetic compounds typically relies on multi-step reaction sequences that involve key functional group transformations. A common approach begins with the construction of a core heterocyclic structure, which is then functionalized with the desired energetic groups.

For example, the synthesis of N⁵‐(2‐fluoro‐2,2‐dinitroethyl)‐N¹‐methyl‐1H‐tetrazole‐5‐amine and its nitramide derivative involves a carefully planned sequence of reactions. rsc.org This highlights the importance of strategic bond formation and the use of protecting groups to achieve the desired molecular architecture.

The development of a two-step protocol for N-(2-fluoro-2,2-dinitroethyl)azoles, which includes a Michael addition followed by fluorination, is a prime example of an efficient synthetic strategy. frontiersin.org This method allows for the modular assembly of a variety of energetic compounds from readily available starting materials.

Palladium-Catalyzed Coupling and Other Advanced Synthetic Methods

While direct examples of palladium-catalyzed coupling for the synthesis of this compound are not extensively reported, the application of such advanced synthetic methods is a promising area of research in the field of energetic materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.netyoutube.commdpi.comrsc.orgchemrxiv.org

These methods could potentially be adapted for the synthesis of complex energetic molecules, offering advantages in terms of efficiency, selectivity, and functional group tolerance. For instance, a palladium-catalyzed C-N cross-coupling could be envisioned for the introduction of the nitramide group or for linking the fluorodinitroethyl moiety to a heterocyclic core. The development of such methods would represent a significant advancement in the synthesis of this class of energetic compounds.

Comprehensive Characterization of Novel Derivatives (e.g., Structural, Spectroscopic, Crystallographic)

The thorough characterization of newly synthesized energetic compounds is crucial for understanding their structure, properties, and potential applications. A combination of analytical techniques is employed to achieve this.

The structures of novel derivatives are typically confirmed using a suite of spectroscopic methods, including ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Infrared (IR) spectroscopy. science.gov These techniques provide detailed information about the molecular structure and the presence of key functional groups. Elemental analysis is also performed to confirm the empirical formula of the compound.

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of these molecules. science.gov This technique provides precise information on bond lengths, bond angles, and crystal packing, which are critical for understanding the density and stability of the energetic material.

The thermal stability of the compounds is often investigated using techniques such as Differential Scanning Calorimetry (DSC), which can determine the melting and decomposition temperatures.

| Compound Name | Molecular Formula | Melting Point (°C) | Decomposition Temperature (°C) | Key Spectroscopic Data | Reference |

|---|---|---|---|---|---|

| N⁵‐(2‐fluoro‐2,2‐dinitroethyl)‐N¹‐methyl‐1H‐tetrazole‐5‐amine | C₄H₅FN₆O₄ | 167 | 191 | ¹H NMR, ¹³C NMR, IR | rsc.org |

| N⁵‐(2‐fluoro‐2,2‐dinitroethyl)‐N¹‐methyl‐1H‐tetrazol‐5‐yl)‐nitramide | C₄H₄FN₇O₆ | 76 | 135 | ¹H NMR, ¹³C NMR, IR | rsc.org |

| 6-(fluorodinitromethyl)-3-nitro-1,2,3,4-tetrahydro-1,3,5-triazine (FMTNT) | C₃H₄FN₅O₄ | - | 157.5 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR | science.gov |

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| 6-(fluorodinitromethyl)-3-nitro-1,2,3,4-tetrahydro-1,3,5-triazine (FMTNT) | - | 8624.8 | 29.1 | science.gov |

Establishment of Structure-Property Relationships in Derivatized Compounds

The molecular architecture of energetic materials dictates their performance, stability, and safety. In the field of high-energy-density materials (HEDMs), establishing clear structure-property relationships is paramount for the rational design of new compounds with tailored characteristics. The incorporation of the 2-fluoro-2,2-dinitroethyl moiety [–CH₂CF(NO₂)₂] into various molecular backbones has emerged as a highly effective strategy for enhancing key energetic properties. This functional group systematically improves density, energetic output, and thermal stability, often while beneficially reducing sensitivity to external stimuli. energetic-materials.org.cnrsc.org

The positive influence of the fluorodinitroethyl group stems from several combined factors. The presence of two nitro groups and a fluorine atom significantly increases the molecular density and improves the oxygen balance, both of which are critical for achieving high detonation performance. nih.govat.ua Furthermore, the strong electron-withdrawing nature of the group and the inherent stability of the C-F bond can enhance the thermal stability of the parent molecule. rsc.org Energetic molecules containing a C(NO₂)₂F moiety typically exhibit lower impact sensitivity than analogous compounds with a trinitromethyl C(NO₂)₃ group. rsc.org

Detailed research into specific derivatives and analogues of this compound highlights these relationships concretely.

Analysis of Triazine and Tetrazine Derivatives

A prime example is 6-(fluorodinitromethyl)-3-nitro-1,2,3,4-tetrahydro-1,3,5-triazine (FMTNT), which was specifically designed by combining the insensitive 1,3,5-triazine (B166579) backbone with the fluorodinitromethyl group. rsc.org This compound exhibits detonation properties comparable to RDX while being less sensitive than TNT. rsc.orgnih.gov

Table 1: Comparative Properties of FMTNT and Standard Energetic Materials

| Compound | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Impact Sensitivity (J) |

|---|---|---|---|---|

| FMTNT | 1.76 | 157.5 | 8,624 | 20 |

| RDX | 1.82 | 204 | 8,795 | 7.5 |

| TNT | 1.65 | 295 | 6,881 | 15 |

Data sourced from references nih.gov.

Analysis of Tetrazole Derivatives

The functionalization of tetrazole rings, known for their high nitrogen content and significant positive heats of formation, with the fluorodinitroethyl group has also been explored. The compound N⁵-(2-fluoro-2,2-dinitroethyl)-N¹-methyl-1H-tetrazol-5-yl)-nitramide (FDNMTN) was synthesized to combine the benefits of the tetrazole ring, the nitramide group, and the fluorodinitroethyl moiety. researchgate.net The resulting material shows a theoretical detonation performance that approaches that of RDX, demonstrating the successful combination of these energetic groups. However, this particular combination leads to a relatively low decomposition temperature, highlighting that not all property enhancements occur in unison. researchgate.net

Table 2: Properties of a Fluorodinitroethyl-Functionalized Tetrazole Nitramide

| Compound | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| FDNMTN | 1.78 | 135 (onset) | 8,484 | 31.6 |

| RDX | 1.82 | 204 | 8,795 | 34.9 |

Data sourced from references nih.govresearchgate.net.

Analysis of Polycyclic Cage Analogues

The strategy of incorporating the 2-fluoro-2,2-dinitroethyl group extends to complex, high-performance scaffolds like polynitrohexaazaisowurtzitanes (e.g., CL-20). Synthesizing derivatives where this group is attached to the cage structure has been investigated to create CL-20 analogues with potentially improved properties. researchgate.net Research in this area has shown that such modifications can lead to materials with high densities (1.85–1.93 g/cm³) and excellent heat resistance, with decomposition onsets ranging from 180–205 °C. researchgate.net These fluorine-containing derivatives often exhibit superior stability compared to non-fluorinated analogues, making them promising components for advanced propellant compositions. researchgate.net

Advanced Analytical Methodologies for N 2 Fluoro 2,2 Dinitroethyl Nitramide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. In the context of N-(2-Fluoro-2,2-dinitroethyl)nitramide research, various chromatographic methods are utilized to isolate the compound from reaction precursors, byproducts, and impurities, as well as to assess its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of energetic materials like this compound. Due to its high resolving power, it is exceptionally well-suited for separating non-volatile and thermally sensitive compounds. The methodology typically involves a reversed-phase approach, where a nonpolar stationary phase is used with a polar mobile phase.

Research findings on related nitramine compounds demonstrate that a C18 column is frequently employed for separation, with a mobile phase consisting of a gradient or isocratic mixture of water and an organic solvent such as methanol or acetonitrile. This setup allows for the effective separation of the target analyte from other components in the mixture. Detection is commonly achieved using an ultraviolet (UV) detector, as nitro groups are chromophoric.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 230 nm) |

| Injection Volume | 5 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. purdue.edu For energetic materials like this compound, which may have limited thermal stability, the application of GC requires careful optimization of parameters to prevent on-column decomposition. It is particularly useful for analyzing volatile impurities or specific decomposition products.

The technique involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases. Detectors such as the Electron Capture Detector (ECD) are highly sensitive to nitro-containing compounds, although mass spectrometry is more commonly used for definitive identification.

| Parameter | Typical Condition |

|---|---|

| Column | Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | Optimized to be low (e.g., 150-200 °C) to prevent degradation |

| Oven Program | Temperature ramp (e.g., starting at 50 °C, ramping to 250 °C) |

| Detector | Mass Spectrometer (MS), Electron Capture Detector (ECD) |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

For highly complex mixtures that may contain this compound, such as in the analysis of synthesis byproducts or environmental samples, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation capabilities. nih.gov This technique utilizes two different columns with distinct stationary phases connected by a modulator. wikipedia.org

The modulator traps small, sequential portions of the effluent from the first-dimension column and re-injects them onto the second-dimension column for a rapid, secondary separation. wikipedia.org This process generates a two-dimensional chromatogram with an ordered structure, greatly increasing peak capacity and resolution. nih.govwikipedia.org GC×GC is particularly advantageous for separating isomers and compounds with similar volatilities from a complex matrix, which is often impossible with conventional one-dimensional GC. dlr.de

| Parameter | Typical Condition |

|---|---|

| First Dimension (1D) Column | Non-polar (e.g., 30 m length, 0.25 mm ID) |

| Second Dimension (2D) Column | Polar (e.g., 1-2 m length, 0.1 mm ID) |

| Modulator | Thermal or flow-based |

| Modulation Period | 2 - 8 seconds |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) or Flame Ionization Detector (FID) acs.org |

Hyphenated Analytical Techniques for Enhanced Detection and Structural Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for providing both quantitative data and definitive structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced forms, such as tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), are considered the gold standard for the analysis of many energetic materials. lcms.cz These techniques combine the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. researchgate.net

For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, often in negative ion mode, which is highly effective for nitro-containing compounds. lcms.cz

LC-MS/MS uses tandem mass spectrometry to provide structural confirmation. A precursor ion corresponding to the analyte is selected and fragmented to produce a characteristic spectrum of product ions, enhancing specificity and reducing background noise. lcms.cz

LC-HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound and its fragments. lcms.cz This is crucial for identifying unknown synthesis byproducts or degradation products.

| Parameter | Typical Setting |

|---|---|

| Chromatography | Reversed-Phase HPLC (as per Table 1) |

| Ionization Source | Electrospray Ionization (ESI) or APCI, negative ion mode |

| Mass Analyzer | Triple Quadrupole (QqQ), Ion Trap, or Time-of-Flight (TOF) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification |

| HRMS Analyzer | Orbitrap or TOF for accurate mass measurement lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification of volatile and semi-volatile compounds. purdue.edunist.gov When analyzing this compound or related species, GC-MS provides separation based on volatility and polarity, followed by detection that yields structural information. nih.gov

The most common ionization method is Electron Ionization (EI), which imparts high energy to the analyte molecules, causing reproducible fragmentation. The resulting mass spectrum serves as a "chemical fingerprint" that can be compared against spectral libraries for identification. For thermally sensitive molecules, softer ionization techniques like Chemical Ionization (CI) may be employed to preserve the molecular ion. The coupling of GC-MS/MS can further improve selectivity and sensitivity by reducing background noise and differentiating target compounds from co-eluting interferences. researchgate.net

| Parameter | Typical Setting |

|---|---|

| Chromatography | Capillary GC (as per Table 2) |

| Ionization Source | Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) |

| Mass Analyzer | Quadrupole, Ion Trap |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

| Data Analysis | Library search (e.g., NIST/Wiley) and spectral interpretation |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Helium |

| Nitrogen |

Integration with Spectroscopic Detectors (e.g., UV-Vis, Fluorescence, Chemiluminescence post-column)

High-performance liquid chromatography (HPLC) is a primary separation technique for the analysis of energetic materials. The choice of detector is critical for achieving the desired sensitivity and selectivity for this compound.

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method for nitramines. nevadaanalytical.com this compound possesses chromophores within its nitro groups that absorb UV radiation, allowing for its detection. The analysis is typically performed using a reversed-phase HPLC column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. epa.gov Detection is often carried out at multiple wavelengths to enhance selectivity and identify co-eluting impurities.

Fluorescence Detection: this compound is not natively fluorescent. Therefore, fluorescence detection requires a pre- or post-column derivatization step to attach a fluorescent tag to the molecule. actascientific.comnih.gov This process can significantly enhance detection sensitivity. The derivatizing agent reacts with a functional group on the analyte or a degradation product to form a highly fluorescent derivative. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure a stable and reproducible signal.

Chemiluminescence Post-Column Detection: Chemiluminescence is a highly sensitive detection technique that relies on a chemical reaction to produce light. shimadzu.com For the analysis of nitramines, post-column derivatization can be employed where the column eluent is mixed with a reagent that initiates a chemiluminescent reaction. nih.govyoutube.com For instance, the peroxyoxalate chemiluminescence system can be utilized, where the analyte is derivatized to a suitable fluorophore that then reacts with the peroxyoxalate reagent to generate light. nih.gov Another approach is the use of a chemiluminescent nitrogen detector (CLND), which provides a response proportional to the amount of nitrogen in the analyte, offering excellent selectivity for nitrogen-containing compounds like this compound. nih.govnih.govoup.com

Interactive Table: Comparison of Spectroscopic Detectors for this compound Analysis

| Detector | Principle | Derivatization Required | Typical Limit of Detection (LOD) | Selectivity |

| UV-Vis | Absorption of UV-Vis light by chromophores (nitro groups). | No | ng/mL range | Moderate |

| Fluorescence | Emission of light from a fluorescent derivative after excitation. | Yes | pg/mL to fg/mL range | High |

| Chemiluminescence | Emission of light from a chemical reaction. | Often Yes (post-column) | pg/mL to fg/mL range | Very High |

Sample Preparation Strategies for Diverse Research Matrices

The accurate analysis of this compound in various environmental and research matrices, such as soil, water, and air, requires effective sample preparation to isolate the analyte from interfering components. nih.govresearchgate.net

Solid-Phase Extraction (SPE): Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from liquid samples. nih.govnih.govmdpi.com For this compound, a reversed-phase sorbent, such as C18 or a polymeric sorbent, can be used to retain the analyte from an aqueous matrix. The retained compound is then eluted with a small volume of an organic solvent like acetonitrile or methanol. The selection of the appropriate SPE sorbent and elution solvent is crucial for achieving high recovery and purity.

Liquid-Liquid Extraction (LLE): Liquid-liquid extraction is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orglibretexts.orgyoutube.comacs.orgrsc.org this compound can be extracted from aqueous samples into an organic solvent such as dichloromethane or ethyl acetate. The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase and the presence of salts.

Addressing Matrix Effects: Complex sample matrices can interfere with the analysis, leading to signal suppression or enhancement. usp.orgresearchgate.net It is essential to evaluate and mitigate these matrix effects during method development. This can be achieved through the use of matrix-matched calibration standards or the addition of an internal standard that behaves similarly to the analyte.

Interactive Table: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Partitioning of the analyte between a solid sorbent and a liquid phase. | High recovery, good selectivity, potential for automation. | Can be more expensive than LLE, method development can be complex. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, inexpensive, and effective for a wide range of analytes. | Can be labor-intensive, may use large volumes of organic solvents. |

Method Development and Validation for Trace Analysis

The development and validation of analytical methods are essential to ensure the reliability and accuracy of data for the trace analysis of this compound. nih.govrsc.orgdiva-portal.org

Method Development: Method development involves the optimization of various parameters, including the chromatographic conditions (e.g., column type, mobile phase composition, flow rate) and detector settings. The goal is to achieve good resolution of the analyte from other components in the sample with a stable and reproducible signal.

Method Validation: Once the method is developed, it must be validated to demonstrate its suitability for the intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected but not necessarily quantified.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Interactive Table: Typical Validation Parameters for a Hypothetical HPLC-UV Method for this compound

| Parameter | Typical Value |

| Linear Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD) | < 5% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

Future Research Directions and Emerging Trends in N 2 Fluoro 2,2 Dinitroethyl Nitramide Chemistry

Advanced Computational Design of Next-Generation Fluoronitramide-Based Materials

Computational chemistry has become an indispensable tool in the rational design of new energetic materials. The primary objective is to create high-energy density materials (HEDMs) that strike a delicate balance between exceptional performance and minimal sensitivity. nih.gov Using methodologies like Density Functional Theory (DFT), scientists can predict the geometric structures, densities, heats of formation, detonation properties, and sensitivities of novel compounds before they are synthesized in the lab. nih.govresearchgate.net This theory-guided approach significantly accelerates the discovery process and reduces the risks associated with synthesizing and testing unknown energetic compounds. nih.gov

Future research will leverage advanced computational models to explore the vast chemical space of fluoronitramide-based materials. By systematically modifying the molecular backbone and introducing various fluorine-containing substituents, researchers can fine-tune the energetic properties. nih.govresearchgate.net Studies have shown that the introduction of fluorine-containing groups can significantly enhance detonation performance. nih.govresearchgate.net Computational screening can identify candidate molecules with optimal characteristics, such as high density, high detonation velocity and pressure, and good thermal stability. rsc.orgscispace.com This computational-first approach marks a significant step towards a material engineering era guided by rational design, allowing for the creation of next-generation energetic materials with tailored properties. nih.govresearchgate.net

| Property | Computational Prediction Method | Significance in Material Design |

| Density (ρ) | Density Functional Theory (DFT) | Higher density often correlates with improved detonation performance. |

| Heat of Formation (HOF) | DFT Calculations | A key parameter for calculating detonation velocity and pressure. |

| Detonation Velocity (D) | Estimated from ρ and HOF | A primary measure of an energetic material's performance. |

| Detonation Pressure (P) | Estimated from ρ and HOF | Indicates the explosive power and effectiveness of the material. |

| Sensitivity | Characteristic Height (H₅₀) Prediction | Crucial for assessing the safety and handling stability of the material. |

Exploration of Polymeric and Co-Crystalline Forms for Tailored Properties

Beyond the design of new molecules, significant research efforts are directed towards controlling the solid-state structure of energetic materials to tailor their physical and chemical properties. The formation of polymeric and co-crystalline forms of fluoronitramide-based compounds is a promising strategy to enhance stability, reduce sensitivity, and modify performance characteristics.

The development of energetic plasticizers is one practical application of this approach. Novel fluoro-nitrato energetic plasticizers are being designed to improve the mechanical strength of composite energetic materials, allowing for higher performance with less loading of the primary energetic compound, thereby making the final formulation safer. acs.org Compounds like bis(2-fluoro-2,2-dinitroethyl)formal (FEFO) serve as benchmarks in this area. acs.org

Co-crystallization is another emerging trend. This technique involves combining two or more different molecules in a single crystal lattice. This can lead to a new material with properties that are superior to the individual components. For instance, forming eutectics, such as between an energetic material and trinitrotoluene (TNT), can be a way to tune the melt-casting temperature and decrease high friction sensitivity. researchgate.net Research into the co-crystallization of different energetic compounds, such as ammonium (B1175870) perchlorate (B79767) (AP) and ammonium nitrate (B79036) (AN), aims to create novel molecules that harmonize distinct advantages and mitigate individual shortcomings, such as hygroscopicity and structural instability. researchgate.net Applying these principles to N-(2-Fluoro-2,2-dinitroethyl)nitramide and its derivatives could yield new materials with significantly improved safety and performance profiles.

Integration of Interdisciplinary Research for Comprehensive Understanding

The complexity of energetic materials necessitates a multifaceted research approach, integrating expertise from various scientific disciplines. The continuous search for safer and more powerful energetic materials is a challenge that attracts experts in material science, chemistry, physics, and engineering. scispace.com A comprehensive understanding, from molecular structure to macroscopic performance, requires a collaborative effort.

Future breakthroughs will depend on the synergy between synthetic chemists developing new materials, computational scientists modeling their behavior, materials scientists characterizing their solid-state properties, and engineers evaluating their performance in real-world applications. For example, the design of a novel melt-cast energetic material like 5,6-di(2-fluoro-2,2,-dinitroethoxy)furazano[3,4-b]pyrazine (FDEFP) combines knowledge of synthetic chemistry, crystallography for structure determination, and materials science to evaluate its properties as a melt-cast explosive. ntrem.com

This interdisciplinary approach is essential for elucidating the fundamental relationships between molecular structure and sensitivity, a critical problem that must be solved to enable the successful design of new materials. scispace.com By combining experimental synthesis and characterization with advanced computational studies, researchers can gain deeper insights into decomposition mechanisms, stability, and energy release pathways, leading to the creation of the next generation of high-performance, safe, and reliable fluoronitramide-based materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-(2-Fluoro-2,2-dinitroethyl)nitramide, and how is structural purity validated?

- Methodology : Synthesis typically involves sequential nitration and fluorination of precursor amines or tetrazole derivatives. For example, Li et al. (2018) utilized functionalized amino groups in 5-amino-1H-tetrazole to introduce fluoro-dinitroethyl moieties via nucleophilic substitution, followed by nitramide formation using nitric acid or mixed acid systems .

- Validation : Structural confirmation requires multi-spectral analysis:

- NMR (¹H/¹³C/¹⁹F) to verify substituent integration and electronic environments.

- IR spectroscopy to identify nitro (∼1550 cm⁻¹) and nitramide (∼1270 cm⁻¹) vibrational modes.

- X-ray crystallography for unambiguous bond-length and stereochemical validation (e.g., J. Mol. Model., 2023) .

Q. What kinetic models describe the decomposition of nitramide derivatives in aqueous solutions?

- Mechanistic Insight : Nitramide decomposition often follows a two-step process:

Acid-catalyzed protonation of the nitramide group (O₂NNH₂ ⇌ O₂NNH⁻ + H⁺).

Rate-limiting N–N bond cleavage to release N₂O and H₂O (rate law: Δ[N₂O]/Δt = k[H⁺][nitramide]) .

- Experimental Design : Use pH-controlled buffer systems with UV-Vis or gas chromatography to monitor N₂O evolution. Isotopic labeling (¹⁵N) can distinguish reaction pathways .

Advanced Research Questions

Q. How do fluorine and nitro groups influence thermal stability and sensitivity in this compound?

- Methodology :

- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert/oxidizing atmospheres quantify decomposition onset temperatures and exothermicity. For example, fluorine’s electron-withdrawing effect stabilizes nitro groups but may lower activation energy for decomposition .

- Impact Sensitivity Testing : Use a BAM drop-hammer apparatus to measure critical initiation thresholds (e.g., >10 J for "insensitive" classification) .

Q. What computational approaches predict detonation performance and thermodynamic stability of fluorinated nitramides?

- Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of N–NO₂ and C–F bonds to assess stability. For instance, Klapötke et al. (2013) used B3LYP/6-311G(d,p) to predict detonation velocity (D) and pressure (P) for analogous compounds .

- Molecular Dynamics (MD) : Simulate crystal packing and defect sensitivity under shock loading (e.g., Cheetah or ReaxFF software) .

Q. What environmental risks arise from nitrous oxide (N₂O) release during nitramide photolysis?

- Experimental Design :

- Photodissociation Studies : Expose the compound to UV light (λ = 254–365 nm) in environmental chambers and quantify N₂O via gas chromatography-mass spectrometry (GC-MS) .

- Atmospheric Modeling : Use quantum yield data to estimate global warming potential (GWP) contributions via Arrhenius parameters and radiative forcing models .

Data Contradictions and Research Gaps

- Synthesis Yield Variability : Li et al. (2018) reported ~65% yield for nitramide derivatives, while Klapötke et al. (2013) noted fluorination inefficiencies (<50%) in similar systems .

- Conflicting Sensitivity Data : Bis(fluoro-dinitroethyl)formal (FEFO) is classified as "insensitive" per ITAR guidelines , but computational models suggest fluorine may enhance sensitivity in certain crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.